molecular formula C15H29N3O3 B1522867 Tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate CAS No. 1303890-64-3

Tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate

Cat. No. B1522867
CAS RN: 1303890-64-3
M. Wt: 299.41 g/mol
InChI Key: BSHSKNSMRZLQBW-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate is a chemical compound with the CAS Number: 1303890-64-3 . It has a molecular weight of 299.41 .


Molecular Structure Analysis

Tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate contains a total of 50 bonds; 21 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .

It is stored at room temperature and is in oil form .

Scientific Research Applications

Substance Effects and Pharmacology

  • One study found that TFMPP, a compound related to the chemical , produced increases in 'dysphoria' and 'dexamphetamine-like effects' in human males, indicating its potential psychoactive properties. The effects were compared to common amphetamine-type stimulants but also showed unique increases in ratings for 'dysphoria' and 'confusion/bewilderment', which are more commonly associated with drugs that have significant effects on serotonin release, binding, and reuptake (Jan et al., 2010).

Prevalence and Usage Patterns

  • A retrospective study in hair samples found that new psychoactive substances like TFMPP are becoming more prevalent. The study reanalyzed hair samples originally tested positive for amphetamines or MDMA and found new psychoactive substances, including TFMPP, indicating changing patterns of designer drug usage (Rust et al., 2012).

Receptor Occupancy and Drug Development

  • The occupancy of 5-HT(1A) receptors by a novel, selective, silent 5-HT(1A) antagonist was investigated, indicating the compound's potential applications in the treatment of anxiety and mood disorders. This study provides insights into the interactions of such compounds with specific brain receptors, which is crucial for understanding their therapeutic potential and side effects (Rabiner et al., 2002).

Toxicological Assessments

  • The toxicokinetics and biotransformation of ethers like ETBE, related to the chemical in focus, were studied, summarizing the uptake, clearance, and biotransformation in humans and rats. Such studies are crucial for understanding the potential toxic effects and metabolic pathways of these compounds, informing safety assessments and regulatory decisions (Dekant et al., 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 .

properties

IUPAC Name

tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-6-16-12(2)11-13(19)17-7-9-18(10-8-17)14(20)21-15(3,4)5/h12,16H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHSKNSMRZLQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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